

# Synthesis and Characterization of Hydrochlorothiazide-13C6: A Technical Guide

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## Compound of Interest

Compound Name: **Hydrochlorothiazide-13C6**

Cat. No.: **B602471**

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This technical guide provides a comprehensive overview of the synthesis and characterization of **Hydrochlorothiazide-13C6**, an isotopically labeled version of the widely used diuretic and antihypertensive agent, hydrochlorothiazide. The inclusion of six carbon-13 atoms in the benzene ring of the molecule makes it an invaluable tool for a range of research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. This document details a plausible synthetic pathway, experimental protocols for characterization, and summarizes key analytical data.

## Synthesis of Hydrochlorothiazide-13C6

The synthesis of **Hydrochlorothiazide-13C6** is a multi-step process that begins with a 13C-labeled precursor, Aniline-13C6. The core of the synthesis involves the formation of the key intermediate, 4-amino-6-chloro-1,3-benzenedisulfonamide-13C6, followed by cyclization to yield the final product.

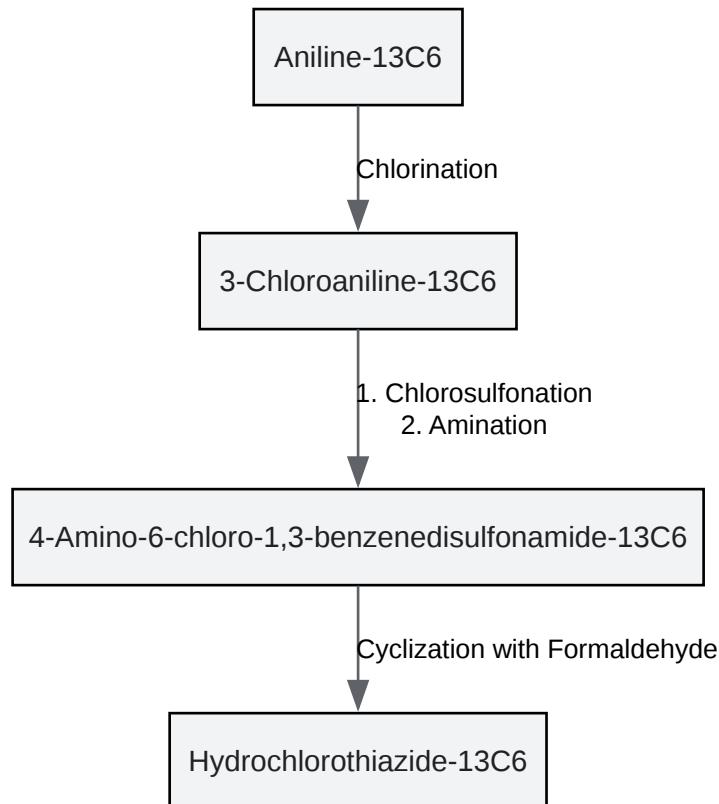
## Proposed Synthetic Pathway

The proposed pathway involves two primary stages:

- Formation of 4-amino-6-chloro-1,3-benzenedisulfonamide-13C6: This is achieved through the chlorosulfonation of 3-chloroaniline-13C6 (which can be synthesized from Aniline-13C6) followed by amination.

- Cyclization to **Hydrochlorothiazide-13C6**: The intermediate is then reacted with formaldehyde to form the dihydro-benzothiadiazine ring system.

Proposed Synthetic Pathway for Hydrochlorothiazide-13C6



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**Caption:** Proposed synthesis of **Hydrochlorothiazide-13C6**.

## Experimental Protocol: Synthesis

### Step 1: Synthesis of 4-amino-6-chloro-1,3-benzenedisulfonamide-13C6

- Chlorosulfonation:** 3-Chloroaniline-13C6 is added portion-wise to an excess of chlorosulfonic acid at a controlled temperature (typically below 25°C). The reaction mixture is then heated (e.g., to 70-80°C) and stirred for several hours until the reaction is complete.
- Work-up:** The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated product, 4-amino-6-chloro-1,3-benzenedisulfonyl chloride-13C6, is filtered, washed with cold water, and dried.

- **Amination:** The dried intermediate is then treated with a solution of ammonia in an appropriate solvent (e.g., aqueous ammonia or ammonia in an organic solvent) under controlled temperature conditions to convert the sulfonyl chloride groups to sulfonamide groups. The resulting 4-amino-6-chloro-1,3-benzenedisulfonamide-13C6 is then isolated by filtration, washed, and dried.

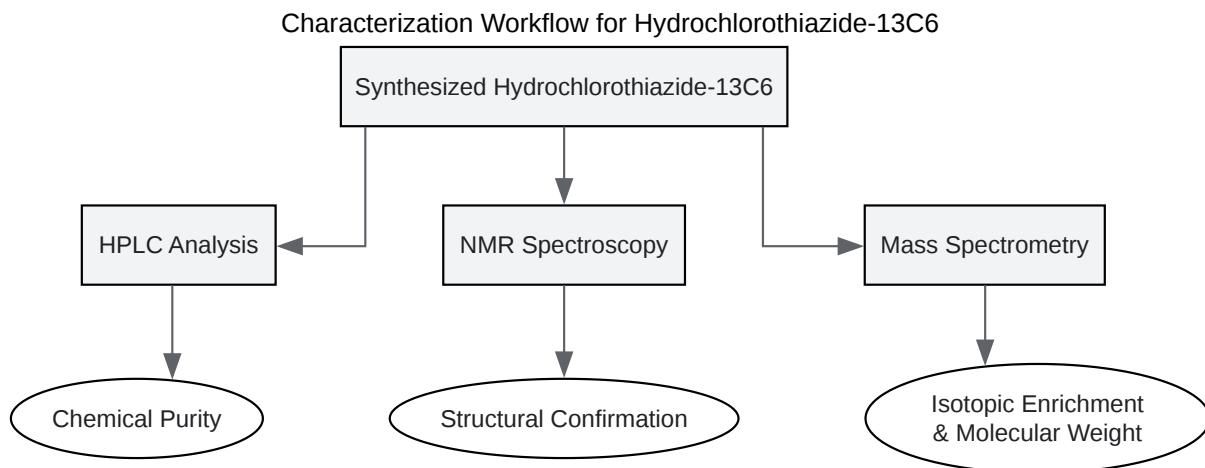
### Step 2: Synthesis of **Hydrochlorothiazide-13C6**

- **Cyclization:** 4-amino-6-chloro-1,3-benzenedisulfonamide-13C6 is suspended in a suitable solvent (e.g., an alcohol like methanol or ethanol). An aqueous solution of formaldehyde is added, and the mixture is heated to reflux for several hours.
- **Isolation and Purification:** Upon cooling, the crude **Hydrochlorothiazide-13C6** precipitates out of the solution. The product is collected by filtration, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system to achieve the desired purity.

## Characterization of **Hydrochlorothiazide-13C6**

The identity, purity, and isotopic enrichment of the synthesized **Hydrochlorothiazide-13C6** are confirmed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

## Characterization Workflow



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**Caption:** Analytical workflow for characterization.

## Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the characterization of **Hydrochlorothiazide-13C6**.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	$^{13}\text{C}_6\text{H}_8\text{ClN}_3\text{O}_4\text{S}_2$
Molecular Weight	~303.74 g/mol
Appearance	White to off-white crystalline powder
CAS Number	1261396-79-5

Table 2: Analytical Characterization Data

Parameter	Method	Typical Specification
Chemical Purity	HPLC	≥98% <a href="#">[1]</a>
Isotopic Purity	Mass Spectrometry	≥99 atom % $^{13}\text{C}$ <a href="#">[1]</a>
Identity	$^1\text{H}$ NMR, $^{13}\text{C}$ NMR, MS	Conforms to structure

## Experimental Protocols: Characterization

### 2.3.1. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of **Hydrochlorothiazide-13C6** and to quantify any unlabeled hydrochlorothiazide or other impurities.
- Method: A reversed-phase HPLC method is typically employed.
  - Column: C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size).
  - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - Flow Rate: Typically 1.0 mL/min.[\[2\]](#)
  - Detection: UV detection at a wavelength of approximately 271 nm.
  - Quantification: The purity is determined by comparing the peak area of **Hydrochlorothiazide-13C6** to the total area of all peaks in the chromatogram.

### 2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **Hydrochlorothiazide-13C6** and to verify the positions of the  $^{13}\text{C}$  labels.
- Method:
  - $^1\text{H}$  NMR: The proton NMR spectrum is used to confirm the overall structure. The signals corresponding to the protons on the dihydro-benzothiadiazine ring and the sulfonamide groups are observed.

- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum provides direct evidence of the isotopic labeling. The spectrum will show enhanced signals for the six carbon atoms in the benzene ring due to the  $^{13}\text{C}$  enrichment. The chemical shifts for the unlabeled hydrochlorothiazide are a useful reference.[6]

Table 3: Representative  $^{13}\text{C}$  NMR Chemical Shifts (Unlabeled Hydrochlorothiazide in DMSO-d<sub>6</sub>)

Carbon Atom	Chemical Shift (ppm)[6]
C-4a	~134.2
C-5	~125.5
C-6	~146.5
C-7	~116.9
C-8	~127.8
C-8a	~54.3

Note: The chemical shifts for **Hydrochlorothiazide-13C6** are expected to be very similar to the unlabeled compound.

#### 2.3.3. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of **Hydrochlorothiazide-13C6** and to determine the isotopic enrichment.
- Method: Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), is a common technique.
  - Ionization Mode: ESI can be performed in either positive or negative ion mode.
  - Mass Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of **Hydrochlorothiazide-13C6** (~303.74 Da). The isotopic distribution of this peak is analyzed to calculate the percentage of  $^{13}\text{C}$  enrichment.

- Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern of the molecular ion. The fragmentation of the labeled compound will show a mass shift of +6 Da for fragments containing the benzene ring compared to the unlabeled compound.[7]

Table 4: Expected Mass Spectrometry Data

Parameter	Unlabeled Hydrochlorothiazide	Hydrochlorothiazide-13C6
[M-H] <sup>-</sup> (m/z)	~296.0	~302.0
Major Fragment Ion (m/z)	~205.1	~211.1

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

## Conclusion

The synthesis and characterization of **Hydrochlorothiazide-13C6** require a systematic approach involving multi-step organic synthesis and rigorous analytical validation. This technical guide outlines a plausible and detailed methodology for its preparation and characterization, providing researchers and drug development professionals with the necessary information to utilize this valuable isotopically labeled compound in their studies. The use of **Hydrochlorothiazide-13C6** as an internal standard and tracer will undoubtedly continue to contribute to a deeper understanding of the pharmacology and metabolism of this important therapeutic agent.

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